molecular formula C7H15NO2 B1291429 [4-(Aminomethyl)oxan-4-yl]methanol CAS No. 959238-22-3

[4-(Aminomethyl)oxan-4-yl]methanol

Cat. No.: B1291429
CAS No.: 959238-22-3
M. Wt: 145.2 g/mol
InChI Key: HVINWRIEIUOYJJ-UHFFFAOYSA-N
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Description

[4-(Aminomethyl)oxan-4-yl]methanol: is a chemical compound with the molecular formula C7H15NO2 . It is characterized by the presence of an oxane ring substituted with an aminomethyl group and a hydroxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Aminomethyl)oxan-4-yl]methanol typically involves the reaction of oxane derivatives with aminomethylating agents under controlled conditions. One common method includes the use of oxane-4-carboxaldehyde, which undergoes reductive amination with an appropriate amine source to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

[4-(Aminomethyl)oxan-4-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Chemistry

In chemistry, [4-(Aminomethyl)oxan-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its functional groups allow for versatile chemical modifications, making it valuable in organic synthesis .

Biology

In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit various biological activities, including antimicrobial and anticancer properties .

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. They may serve as intermediates in the synthesis of pharmaceutical compounds .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties .

Mechanism of Action

The mechanism of action of [4-(Aminomethyl)oxan-4-yl]methanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The hydroxymethyl group can participate in redox reactions, further modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • [4-(Aminomethyl)tetrahydro-2H-pyran-4-yl]methanol
  • 2H-Pyran-4-methanol, 4-(aminomethyl)tetrahydro-
  • (4-Aminomethyl-tetrahydro-pyran-4-yl)-methanol

Uniqueness

Compared to similar compounds, [4-(Aminomethyl)oxan-4-yl]methanol is unique due to its specific substitution pattern on the oxane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

[4-(aminomethyl)oxan-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c8-5-7(6-9)1-3-10-4-2-7/h9H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVINWRIEIUOYJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625269
Record name [4-(Aminomethyl)oxan-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959238-22-3
Record name 4-(Aminomethyl)tetrahydro-2H-pyran-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959238-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Aminomethyl)oxan-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(Aminomethyl)tetrahydro-2H-pyran-4-yl]methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To the crude product from step 1 (0.944 g, 5.58 mmol) in THF (5 ml) (a dark brown solution) at 0° C. was added LAH (5.58 ml, 5.58 mmol) dropwise via a syringe. The brown mixture was warmed to room temperature and stirred for 18 hours. The resulting mixture was yellow cloudy. LC/MS showed containing desired product. To the reaction was added sodium sulfate decahydrate solid at 0° C. The mixture was stirred at room temperature for 20 min., then filtered and washed with DCM. The yellow filtrate was concentrated in vacuo to give 0.74 g of orange oil. This crude material was used in the next step without further purification.
Quantity
0.944 g
Type
reactant
Reaction Step One
Name
Quantity
5.58 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate (10 g, 54.64 mmol) in THF (50 mL) is added dropwise to a suspension of lithium aluminum hydride (8.26 g, 218.5 mmol) in THF (100 mL) at 0° C. The reaction mixture is warmed to room temperature and stirred for 4 h. The mixture is cooled to 0° C. and ice cold water (30 mL) is added slowly. The mixture is extracted with EtOAc (2×200 mL) and the organic layers are combined, dried (Na2SO4) and concentrated to afford the title crude compound (8 g, >99%) which is used in the next step without purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.26 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
30 mL
Type
reactant
Reaction Step Two

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